Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-
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Overview
Description
Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-: is a complex organic compound featuring a pyrrolidine ring substituted with ethenyl, methylene, and a sulfonyl group attached to a 4-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine derivatives with ethenyl and methylene groups under controlled conditions. The sulfonyl group is introduced using sulfonation reactions involving sulfonyl chlorides or sulfonic acids.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as palladium or nickel may be employed to facilitate the addition of ethenyl and methylene groups. The final product is purified using techniques like distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of sulfonyl groups to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmaceutical applications.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine ring provides structural stability. The ethenyl and methylene groups may participate in additional binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the ethenyl, methylene, and sulfonyl substitutions.
Pyrroline: Contains a double bond within the pyrrolidine ring.
Pyrrolizidine: Features a fused bicyclic structure.
Uniqueness: Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group attached to a 4-methylphenyl moiety differentiates it from other pyrrolidine derivatives, providing specific interactions in biological systems and unique properties in chemical reactions.
Properties
CAS No. |
50401-30-4 |
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Molecular Formula |
C14H17NO2S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
3-ethenyl-4-methylidene-1-(4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C14H17NO2S/c1-4-13-10-15(9-12(13)3)18(16,17)14-7-5-11(2)6-8-14/h4-8,13H,1,3,9-10H2,2H3 |
InChI Key |
LUUDQSLAYIRWFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(=C)C2)C=C |
Origin of Product |
United States |
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